molecular formula C72H60Cl2P4Ru B100307 Dichlorotetrakis(triphenylphosphine)ruthenium(II) CAS No. 15555-77-8

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Cat. No. B100307
CAS RN: 15555-77-8
M. Wt: 1221.1 g/mol
InChI Key: OIWNHEPSSHYXTG-UHFFFAOYSA-L
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Description

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a ruthenium complex that has been the subject of various studies due to its catalytic properties and its role in organic synthesis. The complex is known for its ability to facilitate reactions under mild conditions, which is advantageous for the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of new ruthenium(II) complexes, including dichlorotetrakis(triphenylphosphine)ruthenium(II), has been explored by treating polymer precursors with nitrile ligands under specific conditions. A novel route to synthesize trans-dichlorotetrakis(diphenylphosphine)ruthenium(II) was reported, which involved the use of refluxing acetonitrile under an argon atmosphere . This method provides an alternative to traditional synthesis techniques and contributes to the understanding of complex formation and crystallization.

Molecular Structure Analysis

The molecular structure of trans-dichlorotetrakis(diphenylphosphine)ruthenium(II) has been redetermined using X-ray crystallography. The complex was found to crystallize in the triclinic space group with specific unit cell dimensions, providing detailed insights into its molecular geometry . This structural information is crucial for understanding the reactivity and catalytic behavior of the complex.

Chemical Reactions Analysis

Dichlorotris(triphenylphosphine)ruthenium(II) has been shown to catalyze various chemical reactions, including the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to produce γ-butyrolactones , and the hydrogen transfer from alcohols to olefins . These reactions demonstrate the versatility of the complex as a catalyst in organic synthesis. Additionally, the complex's interaction with alkali hydroxides and alkoxides has been studied, leading to the formation of various ruthenium compounds with potential implications in reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorotetrakis(triphenylphosphine)ruthenium(II) and related complexes have been characterized using various spectroscopic techniques, including IR, 1H, and 31P NMR spectroscopy . These studies have provided valuable information on the electronic structure and ligand environment of the complex, which are important for understanding its reactivity and stability under different conditions.

Scientific Research Applications

Catalytic Applications in Organic Reactions Dichlorotetrakis(triphenylphosphine)ruthenium(II) and similar complexes have been widely used as catalysts in organic reactions. They are particularly effective in the reduction of nitro compounds by synthesis gas, as demonstrated by Januszkiewicz and Alpar (1983) who found that this reaction is sensitive to steric effects and the nature of the phase transfer agent (Januszkiewicz & Alpar, 1983). Similarly, Speier and Markó (1981) reported the catalytic behavior of dichlorotris(triphenylphosphine)ruthenium(II) in the hydrogen transfer from alcohols to olefins, elucidating the reaction mechanism and kinetics (Speier & Markó, 1981).

Hydrogenation Catalysis Rodgers, Cullen, and James (1983) explored the use of a related complex for the hydrogenation of terminal olefins, providing insights into the reaction mechanism and kinetics (Rodgers, Cullen, & James, 1983). This indicates the potential of such complexes in facilitating hydrogenation reactions under mild conditions.

Selective Transfer Hydrogenolysis Blum, Shtelzer, Albin, and Sasson (1982) found that dichlorotris(triphenylphosphine)ruthenium(II) could catalyze hydrogen transfer from halogen-free alcohols to certain carbinols, demonstrating its application in selective hydrogenolysis (Blum, Shtelzer, Albin, & Sasson, 1982).

Synthesis of Bifunctional Silanes Corriu and Moreau (1973) showed that dichlorotris(triphenylphosphine)ruthenium(II) is an effective catalyst for the synthesis of diarylalkoxysilanes, highlighting its utility in the production of bifunctional silanes (Corriu & Moreau, 1973).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact or if inhaled, seek medical advice immediately .

properties

IUPAC Name

dichlororuthenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNHEPSSHYXTG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60Cl2P4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475129
Record name Dichlororuthenium--triphenylphosphane (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

CAS RN

15555-77-8
Record name Dichlororuthenium--triphenylphosphane (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Matsumoto, T Nakano, Y Nagai - Tetrahedron Letters, 1973 - Elsevier
(Received in Japan 4 October 1973; received in UK for publication 13 November 1973) Recently considerable attention has been directed to the radical reactions brought about by the …
Number of citations: 161 www.sciencedirect.com
K Hiraki, A Kuroiwa, H Hirai - Journal of Polymer Science Part A …, 1971 - Wiley Online Library
Norbornene is polymerized by ruthenium complex–tertiary phosphine catalysts to polymers consisting of trans‐and cis‐olefinic groups and 1,3‐cyclopentylene group. The system …
Number of citations: 21 onlinelibrary.wiley.com
FH Jardine - Progress in inorganic chemistry, 1984 - Wiley Online Library
This chapter contains sections titled: Introduction Preparative Reactions Physical Properties Triphenylphosphine Substitution Anionic Ligand Substitution Oxidation and Reduction …
Number of citations: 73 onlinelibrary.wiley.com
AM Hundekar, C Gopinathan - 1986 - nopr.niscpr.res.in
Ruthenium ammines have been fairly well described 1-3. Their substitution reactions with ligands containing nitrogen donor atoms have also been reported"-9. However, the reactivity …
Number of citations: 0 nopr.niscpr.res.in
T Nakata, Y Takagi - Petrotech (Tokyo), 1995 - osti.gov
Most of precious metal compounds take a form of complex. The raw material salts of carried catalysts and complex catalysts are also complexes. This article describes the aspect of …
Number of citations: 0 www.osti.gov
FH JARDINE - Progress in Inorganic Chemistry, Volume 31, 2009 - books.google.com
Dichlorotris (triphenylphosphine) ruthenium (ll) has, since its first authentic synthesis (309) in 1965, proved to be an invaluable precursor of many ruthenium (II) complexes. It is not a …
Number of citations: 0 books.google.com
Q Wang, H Cheng, R Liu, J Hao, Y Yu, S Cai… - Catalysis …, 2009 - Elsevier
The reaction rates of the hydrogenation of maleic anhydride (MAH) and succinic anhydride (SAH) were significantly accelerated and the selectivity to γ-butyrolactone (GBL) was …
Number of citations: 29 www.sciencedirect.com
JM Towarnicky - 1979 - search.proquest.com
1. Glossy photographs 2. Colored Illustrations 3. Photographs with dark background 4. Illustrations are poor copy 5. Print shows through as there 1s text on both sides of page 6. …
Number of citations: 4 search.proquest.com
LS Malkin - 1974 - search.proquest.com
Complexes of the type R 3 SiRuH 3 (PPh 3) 3 (R 3= F 3, MeF 2, MeCl 2,(EtO) 3, Me 2 Cl, Ph 2 H, Ph 2 Me, Ph 2) were obtained by direct reaction between the appropriate silane and …
Number of citations: 0 search.proquest.com
AN Aziz - 2000 - search.proquest.com
There are 2 main projects that are discussed in this thesis. The first project is concerned with ring closure metathesis (RCM) and its application to highly functionalised substrates. The …
Number of citations: 2 search.proquest.com

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